molecular formula C8H20Cl2N2 B2835335 (4,4-Dimethylcyclohexyl)hydrazine dihydrochloride CAS No. 2044835-21-2

(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride

Cat. No.: B2835335
CAS No.: 2044835-21-2
M. Wt: 215.16
InChI Key: XTLPAVQZNFMCEA-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of hydrazine, featuring a cyclohexyl ring substituted with two methyl groups at the 4-position and a hydrazine moiety. This compound is typically encountered as a dihydrochloride salt, enhancing its stability and solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcyclohexyl)hydrazine dihydrochloride generally involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 4,4-dimethylcyclohexanone, undergoes a reductive amination reaction with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. This step yields (4,4-Dimethylcyclohexyl)hydrazine.

    Formation of the Dihydrochloride Salt: The free base (4,4-Dimethylcyclohexyl)hydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,4-Dimethylcyclohexyl)hydrazine dihydrochloride involves:

    Molecular Targets: The hydrazine moiety interacts with various biological targets, including enzymes and receptors.

    Pathways Involved: The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4,4-dimethylcyclohexyl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2)5-3-7(10-9)4-6-8;;/h7,10H,3-6,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLPAVQZNFMCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NN)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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